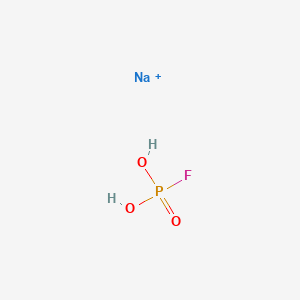
Sodium hydrogen fluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium fluorophosphonic acid, also known as sodium monofluorophosphate, is an inorganic compound with the chemical formula Na2PO3F. It is a colorless, odorless solid that is highly soluble in water. This compound is widely used in various applications, particularly in dental care products for its ability to prevent tooth decay.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium fluorophosphonic acid can be synthesized through the reaction of phosphorus pentoxide with hydrogen fluoride, followed by neutralization with sodium hydroxide. The reaction can be represented as follows: [ \text{P}_2\text{O}_5 + 2\text{HF} \rightarrow 2\text{HPO}_3\text{F} ] [ \text{HPO}_3\text{F} + \text{NaOH} \rightarrow \text{Na}_2\text{PO}_3\text{F} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, sodium fluorophosphonic acid is produced by treating phosphorus oxyfluoride with water, followed by neutralization with sodium hydroxide. This method ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium fluorophosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
-
Hydrolysis: When sodium fluorophosphonic acid is diluted with water, it hydrolyzes to form phosphoric acid and sodium fluoride. [ \text{Na}_2\text{PO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{PO}_4 + \text{HF} ]
-
Oxidation: Sodium fluorophosphonic acid can be oxidized using strong oxidizing agents such as potassium permanganate, resulting in the formation of sodium phosphate and fluorine gas. [ \text{Na}_2\text{PO}_3\text{F} + \text{KMnO}_4 \rightarrow \text{Na}_2\text{PO}_4 + \text{F}_2 + \text{MnO}_2 ]
-
Substitution: In the presence of suitable nucleophiles, sodium fluorophosphonic acid can undergo substitution reactions to form various derivatives.
Major Products: The major products formed from these reactions include phosphoric acid, sodium phosphate, and fluorine gas.
Aplicaciones Científicas De Investigación
Sodium fluorophosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: Sodium fluorophosphonic acid is used in biological studies to investigate the effects of fluoride on biological systems.
Medicine: It is a key ingredient in dental care products, such as toothpaste, to prevent tooth decay by strengthening tooth enamel.
Industry: Sodium fluorophosphonic acid is used in the production of protective coatings for metal surfaces and as a cleaning agent in various industrial processes.
Mecanismo De Acción
The primary mechanism of action of sodium fluorophosphonic acid in dental care is its ability to release fluoride ions, which help to remineralize tooth enamel and prevent the formation of cavities. The fluoride ions interact with the hydroxyapatite in tooth enamel, forming a more resistant fluorapatite layer. This process helps to strengthen the enamel and reduce the risk of tooth decay.
Comparación Con Compuestos Similares
Phosphoric Acid (H3PO4): Unlike sodium fluorophosphonic acid, phosphoric acid does not contain fluoride ions and is primarily used in fertilizers and food additives.
Sodium Phosphate (Na3PO4): Sodium phosphate is used in various industrial applications, including water treatment and as a food additive, but it lacks the fluoride component that makes sodium fluorophosphonic acid effective in dental care.
Sodium Fluoride (NaF): Sodium fluoride is another fluoride compound used in dental care, but it does not contain the phosphonic acid group present in sodium fluorophosphonic acid.
Uniqueness: Sodium fluorophosphonic acid is unique due to its dual functionality, combining the benefits of both fluoride and phosphonic acid. This combination makes it particularly effective in dental care products for preventing tooth decay and strengthening tooth enamel.
Propiedades
Número CAS |
20859-36-3 |
|---|---|
Fórmula molecular |
FH2NaO3P |
Peso molecular |
122.976 g/mol |
Nombre IUPAC |
sodium;fluorophosphonic acid |
InChI |
InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |
Clave InChI |
PRVAPUQJIWBZPW-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)F.[Na+] |
SMILES canónico |
OP(=O)(O)F.[Na] |
Key on ui other cas no. |
10163-15-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















